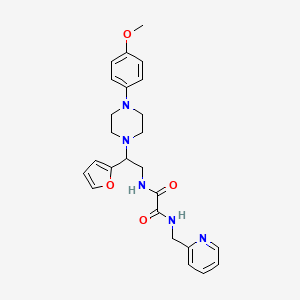

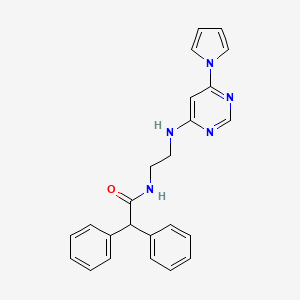

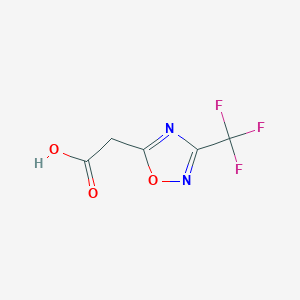

N-(3,5-dimethylphenyl)-3-(morpholinosulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-3-(morpholinosulfonyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a synthetic small molecule drug that is used in cancer treatment. It was first synthesized by Bayer Pharmaceuticals in 1999 and was approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.

Scientific Research Applications

Antifungal Applications

Research on N-Benzoyl-N'-dialkylthiourea derivatives, including N-(morpholinothiocarbonyl) benzamide and their Co(III) complexes, has shown antifungal activity against pathogens responsible for plant diseases such as Botrytis cinerea and Verticillium dahliae. These studies demonstrate the potential of morpholino derivatives in agricultural applications to combat fungal diseases (Zhou Weiqun et al., 2005).

Biochemical Inhibition

Sulphonamides incorporating 1,3,5-triazine motifs with morpholine have been investigated for their antioxidant properties and inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's and Parkinson's, indicating the potential therapeutic applications of these compounds (Nabih Lolak et al., 2020).

Antitumor Activity

Novel sulfamoyl benzamides, including derivatives with morpholinosulfonyl groups, have been optimized for in vitro metabolic stability while retaining potency and selectivity as CB(2) agonists. These compounds have demonstrated efficacy in a rat model of post-surgical pain, highlighting their potential in pain management and possibly cancer-related pain (I. Sellitto et al., 2010).

Molecular Docking and Synthesis Techniques

Studies on the synthesis and biological evaluation of benzenesulfonamide derivatives, including those with morpholino groups, provide insights into the chemical reactivity and potential interactions against various biochemical targets. These investigations support the development of novel compounds with specific biological activities, illustrating the versatility of morpholino derivatives in drug discovery (Asmaa M. Fahim et al., 2019).

Structural and Spectroscopic Analysis

Research on lanthanides coordination compounds based on N-(diphenylphosphoryl)benzamide, including structural analysis and spectroscopic studies, sheds light on the complex interactions and properties of these compounds. Such studies contribute to the understanding of molecular structures and the design of materials with potential applications in catalysis, imaging, and luminescence (N. Kariaka et al., 2014).

properties

IUPAC Name |

N-(3,5-dimethylphenyl)-3-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-10-15(2)12-17(11-14)20-19(22)16-4-3-5-18(13-16)26(23,24)21-6-8-25-9-7-21/h3-5,10-13H,6-9H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRDADVIXPZVCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

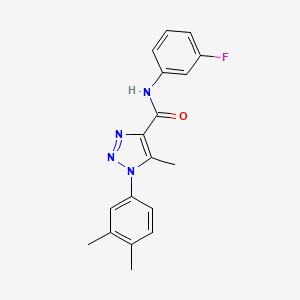

![N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2777255.png)

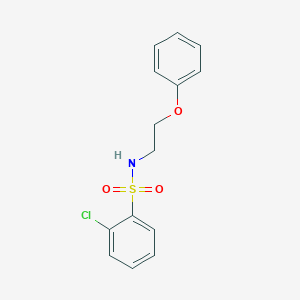

![methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate](/img/structure/B2777259.png)

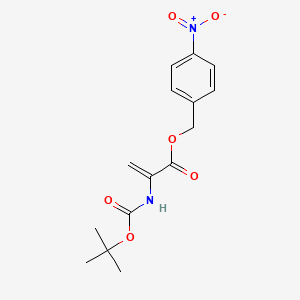

![N-(3-methylbutyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2777260.png)

![2-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2777264.png)